molecular formula C9H10N2O B8626028 5-Methoxy-indole-1-ylamine

5-Methoxy-indole-1-ylamine

Cat. No. B8626028
M. Wt: 162.19 g/mol
InChI Key: FQTGEHXJENVUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-indole-1-ylamine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-indole-1-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-indole-1-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methoxy-indole-1-ylamine

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methoxyindol-1-amine

InChI

InChI=1S/C9H10N2O/c1-12-8-2-3-9-7(6-8)4-5-11(9)10/h2-6H,10H2,1H3

InChI Key

FQTGEHXJENVUAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (9.7 g corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) in 33.7 g of N-methylpyrrolidinone (NMP) is prepared and chilled to 0–5° C. A second solution is prepared from 20.1 g (19.1 g corrected for 95% purity) of potassium tert-butoxide and 34.4 g of NMP. An amination vessel is charged with 5.9 g of 5-methoxyindole, 17.8 g of NMP and an initial charge of 0.7 g of the potassium tert-butoxide/NMP solution. The HOSA/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered into the amination vessel over a period of 86 minutes while maintaining a reaction temperature of 15–22° C. to yield a solution containing 5.6 g (87% yield) of 5-methoxy-1H-indol-1-amine as determined by internal standard HPLC assay.
Quantity
33.7 g
Type
solvent
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Name
Quantity
34.4 g
Type
solvent
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
17.8 g
Type
solvent
Reaction Step Three
Name
potassium tert-butoxide NMP
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
HOSA NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium tert-butoxide NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 5-methoxy-1H-indole (16.9 mmol) and potassium tert-butoxide (33.8 mmol) in DMF (76 mL) is stirred at rt under N2 for 2 h. 0.15 M NH2Cl in ether (169.2 mL) is added drop-wise for 15 minutes at rt. The reaction mixture is stirred at rt for 2 h, quenched with 5% Na2S2O3 aqueous solution (100 mL), and stirred at rt overnight. The mixture is extracted with ether. The organic layer is separated, washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 0-20% EtOAc in heptane to afford 5-methoxy-indole-1-ylamine (388 mg, 14%) as a solid. 1H NMR (300 MHz, CDCl3): δ 4.78 (br, 2N—H), 6.35 (d, H), 6.94 (d, H), 7.08 (d, H), 7.17 (d, H), 7.30-7.39 (d, H).
Quantity
16.9 mmol
Type
reactant
Reaction Step One
Quantity
33.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
169.2 mL
Type
solvent
Reaction Step Two

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